molecular formula C3H5ClFNO B1304036 N-Methyl chlorofluoroacetamide CAS No. 53441-15-9

N-Methyl chlorofluoroacetamide

Cat. No. B1304036
CAS RN: 53441-15-9
M. Wt: 125.53 g/mol
InChI Key: MGPTVVOTWUGZJQ-UHFFFAOYSA-N
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Description

N-Methyl chlorofluoroacetamide is a chemical compound with the CAS Number: 53441-15-9 and a linear formula of C3H5ClFNO . It is used as a specialty product for proteomics research applications .


Molecular Structure Analysis

The molecular weight of N-Methyl chlorofluoroacetamide is 125.53 . Its IUPAC name is 2-chloro-2-fluoro-N-methylacetamide . The InChI code is 1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) .

Scientific Research Applications

Antiviral Agents for COVID-19

N-Methyl chlorofluoroacetamide has been investigated as a covalent inhibitor for the 3C-like protease (3CLpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Researchers synthesized CFA derivatives and evaluated their biochemical efficiency. One specific compound, 8a (YH-6), demonstrated strong antiviral activity by blocking SARS-CoV-2 replication in infected cells. X-ray structural analysis revealed that 8a forms a covalent bond with Cys145 at the catalytic center of 3CLpro .

Proteomics Research

N-Methyl chlorofluoroacetamide is used as a specialty product in proteomics research. Its reactivity with cysteine residues makes it valuable for studying protein modifications and interactions .

Fragment-Based Drug Discovery

The compound’s electrophilic reactivity has been harnessed in fragment-based approaches to discover irreversible covalent inhibitors for various protein targets. Researchers explore its potential as a ligand for specific proteins .

Mechanism of Action

While there is no direct information on the mechanism of action of N-Methyl chlorofluoroacetamide, it’s worth noting that N-Methyl-D-aspartate (NMDA) receptor antagonists, which include compounds with N-Methyl groups, work to inhibit the action of the NMDA receptor .

properties

IUPAC Name

2-chloro-2-fluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPTVVOTWUGZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382058
Record name 2-chloro-2-fluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl chlorofluoroacetamide

CAS RN

53441-15-9
Record name 2-Chloro-2-fluoro-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53441-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-2-fluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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